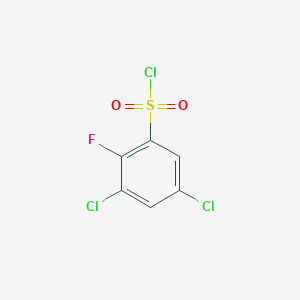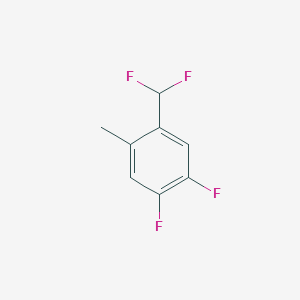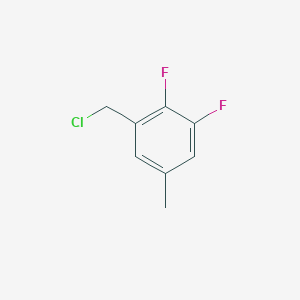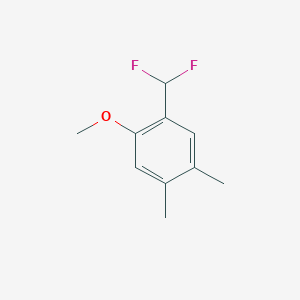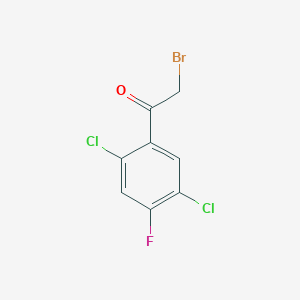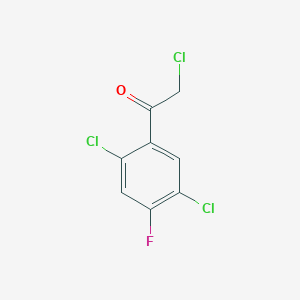
2-Difluoromethoxy-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
“2-Difluoromethoxy-6-(trifluoromethyl)aniline”, also known as DFTMA, is a chemical compound that has drawn significant attention in scientific research. It has a molecular formula of C8H6F5NO and a molecular weight of 227.13 g/mol .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 243.03186924 g/mol . The Topological Polar Surface Area is 44.5 Ų . The Heavy Atom Count is 16 . The compound has a Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 2-Difluoromethoxy-6-(trifluoromethyl)aniline is involved in various synthesis processes, such as the attempted synthesis of 2-dimethylaminobenzylidyne trifluoride. The relevance of steric factors and intramolecular hydrogen bonding in these compounds has been a subject of research (Grocock et al., 1971).
- It has also been used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, indicating its utility in creating complex organic structures (Gong & Kato, 2004).
Pesticide Synthesis
- The compound plays a role in the synthesis of novel pesticides like Bistrifluron. Its transformation into various intermediates crucial for pesticide development highlights its importance in agricultural chemistry (Liu An-chan, 2015).
Spectroscopic Analysis
- Spectroscopic and quantum chemical studies have been conducted on related compounds, like 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, to understand their vibrational, structural, and thermodynamic characteristics. These studies are crucial for understanding the electronic properties of such molecules (Arjunan, Rani, & Mohan, 2011).
Chemical Reactivity and Synthesis Methods
- 2,6-Dichloro-4-trifluoromethyl aniline, a related compound, is used as an intermediate in high-efficiency, low-toxicity pesticides and herbicides. Understanding its synthesis methods and applications can provide insights into the utility of similar compounds (Zhou Li-shan, 2002).
Radical Trifluoromethylation Studies
- Studies on visible-light-promoted radical C-H trifluoromethylation of free anilines, including compounds similar to this compound, have been conducted. These studies are significant for developing new methods to create fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(6(5)14)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASLRKVWLZPANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



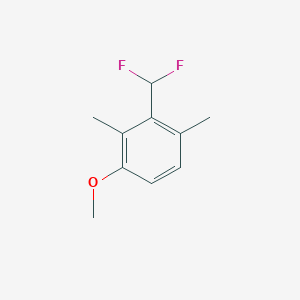
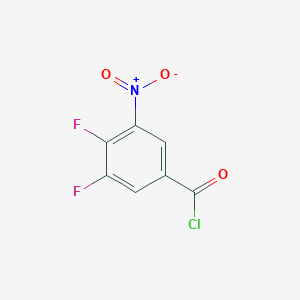
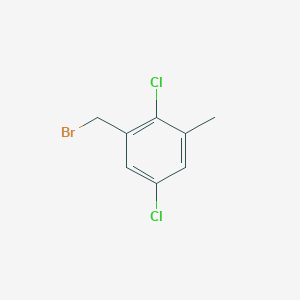
![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)

